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molecular formula C13H16N2O5 B8686050 Methyl 3-nitro-2-(pentanoylamino)benzoate CAS No. 136285-36-4

Methyl 3-nitro-2-(pentanoylamino)benzoate

Cat. No. B8686050
M. Wt: 280.28 g/mol
InChI Key: VPRPZAPGAGSCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05128356

Procedure details

Fuming nitric acid (7.0 ml) was added dropwise to acetic anhydride (60 ml) under ice-cooling and there was added conc. sulfuric acid (0.2 ml). To the mixture was added methyl 2-valerylaminobenzoate (12 g), which was stirred for one hour at room temperature. To the resultant mixture was added ice-water and the mixture was then extracted with ethyl acetate. The organic layer was washed with water, dried and concentrated. The concentrate was purified by column chromatography on silica gel to give crude crystals, followed by recrystallization from isopropyl ether to afford colorless needles (3.9 g, 28%), m.p. 61°-62° C.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[C:10]([NH:16][C:17]1[CH:26]=[CH:25][CH:24]=[CH:23][C:18]=1[C:19]([O:21][CH3:22])=[O:20])(=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14]>C(OC(=O)C)(=O)C>[N+:1]([C:26]1[C:17]([NH:16][C:10](=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14])=[C:18]([CH:23]=[CH:24][CH:25]=1)[C:19]([O:21][CH3:22])=[O:20])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCC)(=O)NC1=C(C(=O)OC)C=CC=C1
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to give crude crystals
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from isopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C(C(=O)OC)C=CC1)NC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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